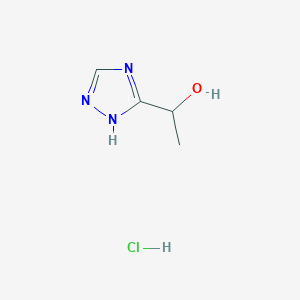

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs . Several drugs incorporating in the structure of 1,2,4-triazole ring have shown anticancer and anti-inflammatory activity . The 1,2,4-triazole ring is particularly known for its antifungal therapy .

Synthesis Analysis

The synthesis of some novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol was reported using dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .

Molecular Structure Analysis

The structures of the realized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .

Chemical Reactions Analysis

Alkylation of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy)methyl bromide, propargyl bromide, and chloroacetamide in the presence of K2CO3/DMF produced the S-alkylation products .

科学的研究の応用

Pharmaceutical Applications

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Antimicrobial Applications

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . Compounds containing a triazole exhibit broad biological activities, such as antimicrobial .

Anti-inflammatory Applications

1,2,4-Triazole possess broad spectrum of therapeutically interesting drug candidates such as anti-inflammatory . They also exhibit anti-inflammatory activities .

Anticancer Applications

1,2,4-Triazoles have been used in the drug-discovery studies against cancer cells . They also exhibit anticancer activities .

Antifungal Applications

Various medicines such as Fluconazole, which contain the 1,2,4-triazole group, are common and well known . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Material Science Applications

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They have an important application value in various fields, such as agrochemistry and material chemistry .

作用機序

Target of Action

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often enzymes involved in critical cellular processes. For instance, some 1,2,4-triazole derivatives have been found to interact with the aromatase enzyme, a key player in the biosynthesis of estrogens .

Mode of Action

The compound interacts with its target through the formation of hydrogen bonds . This interaction can lead to the inhibition of the target enzyme’s activity, thereby disrupting the normal functioning of the cell .

Biochemical Pathways

The inhibition of the target enzyme can affect various biochemical pathways. For instance, if the target is the aromatase enzyme, the compound’s action could disrupt the biosynthesis of estrogens, leading to downstream effects on hormone-dependent processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, if the compound targets the aromatase enzyme, its inhibition could lead to a decrease in estrogen production, which could have various effects depending on the context, such as potential anticancer activity against estrogen-dependent cancers .

Safety and Hazards

特性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCHAKTKBLJGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)

![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide](/img/structure/B2385404.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)

![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2385414.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)